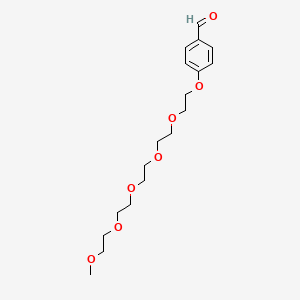

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-

Description

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-, is a benzaldehyde derivative substituted with a polyether chain at the para position. The 3,6,9,12,15-pentaoxahexadec-1-yloxy group is a 15-membered chain containing five ether oxygen atoms, resembling a polyethylene glycol (PEG) moiety.

Properties

IUPAC Name |

4-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O7/c1-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-18-4-2-17(16-19)3-5-18/h2-5,16H,6-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRAPGZJPMSCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50837520 | |

| Record name | 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825620-40-4 | |

| Record name | 4-(3,6,9,12,15-Pentaoxahexadec-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825620-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain. One common method is the Williamson ether synthesis, where benzaldehyde reacts with a polyether alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the polyether chain can be modified.

Common Reagents and Conditions

Oxidation: KMnO_4 in an aqueous medium under acidic conditions.

Reduction: NaBH_4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.

Major Products Formed

Oxidation: 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)benzoic acid.

Reduction: 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-, is a complex organic compound featuring a benzaldehyde component linked to a long-chain ether. The structure includes a benzene ring with an aldehyde functional group and a polyether chain, enhancing its solubility and reactivity. The multiple ether linkages within the polyether chain give rise to unique physical and chemical properties, making it an interesting subject for diverse applications in chemistry and biology.

Biological Activities

Benzaldehyde exhibits various biological activities.

Diverse Applications

Benzaldehyde has diverse applications across various fields.

Research Focus

Research has focused on the interactions of benzaldehyde with various biological systems.

Structural Similarities

Benzaldehyde shares structural similarities with several other compounds. The following table summarizes some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamaldehyde | Contains an unsaturated aldehyde | Exhibits anti-inflammatory properties |

| Vanillin | Aromatic aldehyde with a methoxy group | Known for its flavoring properties |

| Salicylaldehyde | Contains a hydroxyl group adjacent to the aldehyde | Exhibits analgesic properties |

| Acetophenone | Aromatic ketone | Used as a precursor for various synthetic pathways |

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The polyether chain can enhance its solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Example : 6-Methoxy-2-phenyl-1,4-benzoxathiin (4a)

- Structure : Features a benzoxathiin ring system (oxygen and sulfur atoms in a fused heterocycle) instead of a PEG chain.

- Properties :

- Lower hydrophilicity due to the absence of a PEG-like chain.

- Higher rigidity from the fused aromatic system, likely reducing solubility in polar solvents compared to the target compound.

- Applications : Benzoxathiins are often explored for their electronic properties in materials science or as intermediates in heterocyclic synthesis.

Benzaldehyde Derivatives with Nitrogen-Containing Substituents

Example : Benzaldehyde, 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]- (C₁₁H₉N₃O₄)

- Structure : Substituted with a nitro-pyrazole group at the meta position.

- Properties :

- Electron-withdrawing nitro group deactivates the benzaldehyde core, reducing nucleophilic addition reactivity.

- Lower molecular weight (247.21 g/mol) compared to the PEG-substituted derivative (estimated ~396 g/mol), leading to higher volatility.

- Applications : Nitro-substituted benzaldehydes are typically used in agrochemicals or as intermediates in energetic materials.

Indolo-Thiopyrylium Perchlorates

Example: 2,3-Bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a)

- Structure: Contains a charged thiopyrylium ring and dimethylamino styryl group.

- Properties: High polarity and charge enhance solubility in polar aprotic solvents.

Data Table: Structural and Inferred Property Comparison

| Compound | Molecular Formula | Substituent Type | Key Properties (Inferred) | Applications (Inferred) |

|---|---|---|---|---|

| Target Compound | C₂₁H₃₂O₇ | PEG-like polyether | High hydrophilicity, low volatility | Drug delivery, surfactants |

| 6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) | C₁₅H₁₂O₂S | Fused benzoxathiin | Low solubility in polar solvents | Materials science, heterocyclic synth. |

| Benzaldehyde, 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | C₁₁H₉N₃O₄ | Nitro-pyrazole | Moderate reactivity, higher volatility | Agrochemicals, energetic materials |

| Indolo-thiopyrylium perchlorate (8a) | C₂₅H₂₅ClNO₆S | Charged thiopyrylium | High polarity, optoelectronic activity | Dyes, optoelectronics |

Biological Activity

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is a complex organic compound characterized by a benzaldehyde moiety linked to a long-chain polyether. This unique structure imparts distinct physical and chemical properties that have made it a subject of interest in various fields of research, particularly in biology and medicine. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₉H₃₀O₇

- CAS Number : 825620-40-4

- Molecular Weight : 358.44 g/mol

The compound features multiple ether linkages within its polyether chain, enhancing its solubility and reactivity compared to simpler aromatic aldehydes. This structural complexity allows for diverse interactions with biological molecules.

The biological activity of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is primarily attributed to its interactions with various molecular targets in biological systems. These interactions may involve:

- Enzyme Modulation : The compound can influence enzyme activity by acting as an inhibitor or substrate.

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that affect cellular functions.

The long polyether chain enhances the compound's bioavailability and solubility in biological environments, facilitating its interaction with cellular components.

Biological Activities

Research indicates that Benzaldehyde derivatives exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that benzaldehyde derivatives possess antimicrobial activity against various pathogens. The unique structure of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- may enhance this property due to its increased solubility.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Anti-inflammatory Effects : Some research has indicated that benzaldehyde derivatives can reduce inflammation markers in vitro and in vivo.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on the antimicrobial efficacy of benzaldehyde derivatives revealed that Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics.

-

Anticancer Activity Investigation :

- In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways.

-

Anti-inflammatory Research :

- Experimental models showed that treatment with Benzaldehyde derivatives reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis

To understand the uniqueness of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- in relation to other benzaldehyde derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzaldehyde | Simple aldehyde | Basic reactivity |

| Vanillin | Contains methoxy group | Flavoring agent |

| Cinnamaldehyde | Unsaturated aldehyde | Anti-inflammatory properties |

| Benzaldehyde (with shorter polyether) | Reduced solubility | Less effective in biological applications |

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- stands out due to its long polyether chain which enhances solubility and potential interactions with biomolecules compared to simpler structures.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Optimization Parameters for Mannich Reactions

| Variable | Optimal Range | Analytical Tool | Reference |

|---|---|---|---|

| Amine Basicity | pKa 8–10 | pH-dependent kinetics | |

| Solvent Polarity | ε = 20–30 (e.g., DMF) | Dielectric constant scans | |

| Temperature | 60–80°C | Arrhenius plot analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.